molecular formula C20H17F2N3O2 B2732624 N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941930-61-6

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

Katalognummer B2732624
CAS-Nummer: 941930-61-6
Molekulargewicht: 369.372
InChI-Schlüssel: HKCCTMRAUJZGFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, commonly known as DPA-713, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in a variety of cell types, including microglia, astrocytes, and certain types of cancer cells. The high affinity of DPA-713 for TSPO has made it a useful tool for investigating the role of this protein in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Dihydropyridazinone Cardiotonics

A study by Robertson et al. (1986) discovered potent positive inotropic activity in dogs with a related compound, indicating potential applications in cardiac therapies.

Copper(I) Complexes with Pyridylmethylamide Ligands

A 2007 study by Yang, Powell, & Houser synthesized Cu(I) complexes using a family of pyridylmethylamide ligands, showcasing potential in coordination chemistry and materials science.

Learning and Memory Enhancements

Effects on learning and memory were observed by Sakurai et al. (1989) in rats using a similar compound, suggesting neuropharmacological applications.

Antimicrobial and Cytotoxic Compounds

Research by Aggarwal et al. (2014) synthesized and evaluated compounds for antimicrobial activity and cytotoxicity, indicating potential uses in medicinal chemistry.

Biodistribution for PET Imaging

A 2005 study by Mey et al. focused on the synthesis and biodistribution of a compound for positron emission tomography (PET) imaging, useful in neurology and pharmacokinetics.

Liquid Chromatographic Determination

A chromatographic method by Fujimaki, Sudo, & Tachizawa (1988) determined a nootropic agent in human serum and urine, indicating applications in bioanalysis and pharmacokinetics.

Ligand-Protein Interactions

Mary et al. (2020) conducted spectroscopic studies and ligand-protein interactions, suggesting implications in drug design and molecular docking.

Synthesis of Pyridazin-3-one Derivatives

The synthesis of novel pyridazin-3-one derivatives by Ibrahim & Behbehani (2014) indicates potential in organic synthesis and pharmaceutical applications.

α-Glucosidase Inhibitory Potential

A study by Iftikhar et al. (2019) on α-glucosidase inhibitory potential shows potential applications in diabetes management and enzymology.

Capsaicinoid Analogues

Research on potent analgesic capsaicinoid analogues by Park et al. (1995) reveals potential applications in pain management and pharmacology.

Involvement in GABAergic System

Watabe, Yamaguchi, & Ashida (1993) explored the effects of a related compound on the GABAergic system, indicating neurological and pharmacological applications.

Antimicrobial and Hemolytic Activity

A study by Gul et al. (2017) on antimicrobial and hemolytic activity of novel compounds suggests applications in antimicrobial therapy and toxicology.

Ir(III) Complexes for Data Security

Research on Ir(III) complexes by Song et al. (2016) demonstrates applications in materials science and data security.

Antiplasmodial Properties

The study of antiplasmodial properties by Mphahlele, Mmonwa, & Choong (2017) indicates potential in malaria treatment and pharmacology.

Cholinergic System Effects

Research on the cholinergic system by Hiramatsu et al. (1992) explores the effects on memory and cognition, relevant in neuroscience and psychopharmacology.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c1-12-3-5-15(13(2)9-12)17-7-8-20(27)25(24-17)11-19(26)23-18-6-4-14(21)10-16(18)22/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCCTMRAUJZGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.